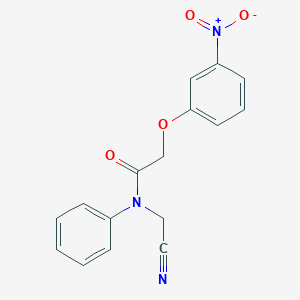
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group, a nitrophenoxy group, and a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-nitrophenol with a suitable halogenated acetamide derivative under basic conditions to form the nitrophenoxyacetamide intermediate. This intermediate is then reacted with cyanomethylating agents, such as cyanomethyl chloride, in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted phenoxyacetamides.
科学的研究の応用
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[3-(3-nitrophenoxy)propyl]cyclopropanamine
- N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine
Uniqueness
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a cyanomethyl group, a nitrophenoxy moiety, and an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- DNA/RNA Interaction : The compound could interfere with nucleic acid synthesis, impacting cellular replication and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate activity against Gram-negative bacteria , indicating selective efficacy based on the bacterial cell wall structure .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary findings suggest that this compound may scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Screening : In a study involving quantitative structure-activity relationship (QSAR) analysis, the compound was compared with similar derivatives. It showed promising results against E. coli and C. albicans, supporting its potential as an antimicrobial agent .
- Cell Line Studies : Research involving human cell lines indicated that the compound could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, suggesting a selective anticancer effect .
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of this compound with various biological targets, providing insights into its mechanism of action at the molecular level .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[3-(3-nitrophenoxy)propyl]cyclopropanamine | Moderate antimicrobial | Enzyme inhibition |
| N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine | Antioxidant and antimicrobial | Receptor binding |
| This compound | Strong antimicrobial; antioxidant | Enzyme inhibition; receptor modulation |
特性
IUPAC Name |
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-9-10-18(13-5-2-1-3-6-13)16(20)12-23-15-8-4-7-14(11-15)19(21)22/h1-8,11H,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJXNSGOLKPNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














